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molecular formula C11H15NO2 B1278274 3-[2-(Dimethylamino)ethoxy]benzaldehyde CAS No. 81068-25-9

3-[2-(Dimethylamino)ethoxy]benzaldehyde

Cat. No. B1278274
M. Wt: 193.24 g/mol
InChI Key: QNVOGNNUHYBUHI-UHFFFAOYSA-N
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Patent
US05958929

Procedure details

To a mixture of 3-hydroxybenzaldehyde (5.44 g, 44.55 mmol), K2CO3 (13.6 g) and DMF (50 ml) was added in portions 2-dimethylaminoethylchloride hydrochloride (7.1 g). The reaction mixture was stirred at room temperature overnight, filtered and the filtrate was stripped. The residue was diluted with 1N HCl (300 ml), and extracted with ether, and the ether layer was dried over MgSO4 and stripped. The acidic aqueous layer was cooled and then treated with 8N NaOH till basic, then it was extracted with ether (3×150 ml). The ether layers were combined, dried over MgSO4, filtered and stripped to afford, as an oily liquid, 1.43 g of 3-[2-(dimethylamino)ethoxy]benzaldehyde.
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C([O-])([O-])=O.[K+].[K+].Cl.[CH3:17][N:18]([CH3:22])[CH2:19][CH2:20]Cl>CN(C=O)C>[CH3:17][N:18]([CH3:22])[CH2:19][CH2:20][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
5.44 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
13.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
Cl.CN(CCCl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The residue was diluted with 1N HCl (300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer was dried over MgSO4
TEMPERATURE
Type
TEMPERATURE
Details
The acidic aqueous layer was cooled
ADDITION
Type
ADDITION
Details
treated with 8N NaOH till basic, then it
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(CCOC=1C=C(C=O)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: CALCULATEDPERCENTYIELD 16.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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